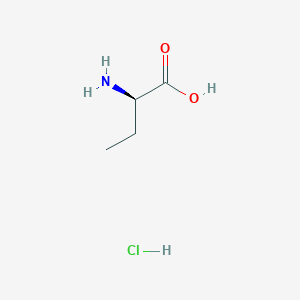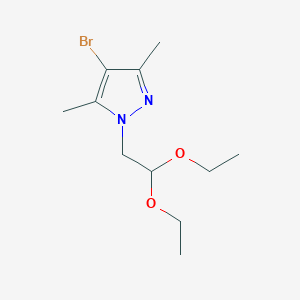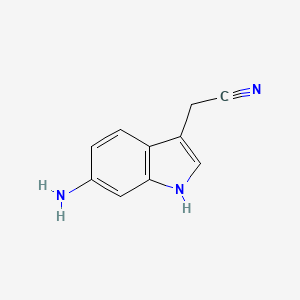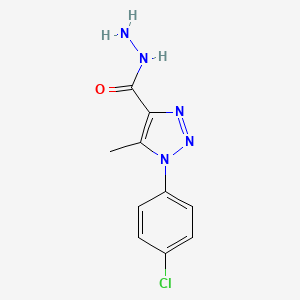
D-Homoalanin-Hydrochlorid
Übersicht
Beschreibung
D-Homoalanine HCL is a chemical compound with the molecular formula C4H10ClNO2 . It is an unnatural amino acid that has important applications in pharmaceutical chemistry .
Synthesis Analysis
D-Homoalanine is biosynthesized by transaminating oxobutyrate, a metabolite in isoleucine biosynthesis . It is used by nonribosomal peptide synthases . One example of a nonribosomal peptide containing homoalanine is ophthalmic acid, which was first isolated from calf lens .
Molecular Structure Analysis
The molecular structure of D-Homoalanine HCL consists of 4 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 139.581 Da and the monoisotopic mass is 139.040009 Da .
Chemical Reactions Analysis
A deracemization method was developed to generate optically pure L-homoalanine from racemic homoalanine using D-amino acid oxidase and ω-transaminase . A whole cell reaction using a biphasic system converted 500 mM racemic homoalanine to 485 mM L-homoalanine (>99% ee) .
Physical and Chemical Properties Analysis
The physical and chemical properties of D-Homoalanine HCL include a molecular weight of 139.58 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts . The rotatable bond count is 2 . The exact mass is 139.0400063 g/mol and the monoisotopic mass is 139.0400063 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthese von Azidopeptiden
D-Homoalanin-Hydrochlorid: wird bei der Synthese von Azidopeptiden verwendet, die in der Peptidchemie eine wichtige Rolle spielen. Die Einführung von Azidogruppen in Peptide ermöglicht nachfolgende Click-Chemie-Reaktionen, wodurch die Bildung komplexer Peptidstrukturen möglich wird .
Click-Chemie
Die Azidogruppe von This compound kann an Cu(I)-katalysierten Huisgen-1,3-dipolaren Cycloadditionsreaktionen teilnehmen. Dieser Click-Chemie-Ansatz wird häufig für die modulare Assemblierung von Triazol-haltigen Peptiden verwendet, die Anwendungen in der Wirkstoffentwicklung und -forschung finden .
Peptidbindungs-Mimikry
Die Einarbeitung von This compound in Peptide kann zu Strukturen führen, in denen der 1,2,3-Triazolring die Peptidbindung imitiert. Dies hat Auswirkungen auf die Entwicklung von peptidbasierten Therapeutika und die Untersuchung von Protein-Protein-Interaktionen .
Induktion von Sekundärstrukturen
Die Verwendung von This compound in Peptiden kann die Bildung von Sekundärstrukturen wie β-Turns und α-Helices induzieren. Dies ist entscheidend für die Untersuchung der Proteinfaltung und für die Entwicklung von Peptiden mit spezifischen biologischen Aktivitäten .
Staudinger-Ligierung
This compound: kann in einer Variante der Staudinger-Ligierung verwendet werden, einer Biokonjugationstechnik, die die Synthese von Peptiden und Proteinen ohne die Notwendigkeit von Schutzgruppen ermöglicht. Dieses Verfahren ist wertvoll für die Herstellung von bioaktiven Peptiden und Proteinen mit natürlichen Konformationen .
Erzeugung von L-RNA-Aptameren
This compound: kann verwendet werden, um L-RNA-Aptamere für die entsprechende L-Aminosäure zu erzeugen. Diese Anwendung ist bedeutsam im Bereich der molekularen Erkennung und der Entwicklung von Biosensoren .
Inkorporation in die bakterielle Zellwand
Unnatürliche D-Aminosäuren wie This compound können bakteriellen Zellen zugeführt werden, um in ihre Zellwände eingebaut zu werden. Dies hat potenzielle Anwendungen in der Untersuchung des bakteriellen Wachstums und der Entwicklung neuer Antibiotika .
Proteinchemie und Cyclisierungen
Die Azidogruppe in This compound ist auch nützlich für Cyclisierungen in der Proteinchemie, die zur Bildung von cyclischen Peptiden mit erhöhter Stabilität und biologischer Aktivität führen können .
Wirkmechanismus
Target of Action
D-Homoalanine hydrochloride is a biochemical used in proteomics research . .
Biochemical Pathways
D-Homoalanine hydrochloride may be involved in several biochemical pathways. For instance, it has been reported that D-amino acids can undergo a transamination reaction with pyruvate to form malonate-semialdehyde and L-alanine . The malonate semialdehyde can then be converted into malonate via malonate-semialdehyde dehydrogenase. Malonate is then converted into malonyl-CoA and enters fatty acid biosynthesis . .
Safety and Hazards
Zukünftige Richtungen
D-Amino acids, including D-Homoalanine, are increasingly used as building blocks to produce pharmaceuticals and fine chemicals . Recent studies have focused on the identification, engineering, and application of enzymes in novel biocatalytic processes . The challenges faced and future directions in controlled drug delivery are also being explored .
Biochemische Analyse
Biochemical Properties
D-Homoalanine hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. One notable interaction is with glutamate dehydrogenase, an enzyme involved in amino acid metabolism. D-Homoalanine hydrochloride can alter the substrate specificity of this enzyme, enhancing its activity towards certain substrates . Additionally, it has been used to generate L-RNA aptamers, which are valuable tools in molecular biology .
Cellular Effects
D-Homoalanine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, D-Homoalanine hydrochloride can be incorporated into cell walls, affecting their structure and function . In mammalian cells, it has been observed to impact protein synthesis by incorporating into newly synthesized proteins, thereby altering their function and stability .
Molecular Mechanism
The molecular mechanism of D-Homoalanine hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, modulating their activity. For example, D-Homoalanine hydrochloride can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Homoalanine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that D-Homoalanine hydrochloride remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to D-Homoalanine hydrochloride in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of D-Homoalanine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects. For instance, high doses of D-Homoalanine hydrochloride have been associated with neurotoxic effects in animal studies . Threshold effects have also been observed, where a specific dosage is required to elicit a significant biological response .
Metabolic Pathways
D-Homoalanine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One key pathway involves its conversion to L-homoalanine, which is a precursor for the synthesis of several important pharmaceuticals . The compound also interacts with enzymes such as threonine dehydratase and glutamate dehydrogenase, influencing their activity and the overall metabolic network .
Transport and Distribution
Within cells and tissues, D-Homoalanine hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
D-Homoalanine hydrochloride exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, D-Homoalanine hydrochloride may localize to the endoplasmic reticulum or mitochondria, where it can influence protein synthesis and metabolic processes .
Eigenschaften
IUPAC Name |
(2R)-2-aminobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBUJFMJOQABC-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)



![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)

![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)
![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)





